Cu(II)astm
Overview
Description
Scientific Research Applications
Cu(II)ATSM has a wide range of applications in scientific research:
Medical Imaging: Used in positron emission tomography (PET) to detect hypoxic regions in tumors and neuroinflammation.
Cancer Therapy: Acts as a theranostic agent, combining diagnostic imaging and therapeutic functions.
Neuroinflammation Studies: Helps in mapping hydrogen sulfide levels in brain pathophysiology, providing insights into conditions like Alzheimer’s and Parkinson’s diseases.
Mechanism of Action
Target of Action
Cu(II)astm, also known as [64Cu]Cu-ATSM, is a hypoxia-targeted radioactive agent . It primarily targets hypoxic regions in tumors . Hypoxia, a condition characterized by low oxygen levels, often occurs in rapidly growing tumors and promotes their malignant characteristics . This compound also targets neuroinflammation, as it can accurately detect hydrogen sulfide (H2S) in brain pathophysiology .
Mode of Action
This compound readily penetrates cells due to its low molecular weight, high membrane permeability, and low redox potential . In over-reduced cells, such as when cells are under hypoxic conditions, the Cu(II) in this compound is reduced to Cu(I), which is released from the ATSM and trapped inside the cells . This mechanism allows this compound to accumulate in hypoxic cells .
Biochemical Pathways
This compound affects several biochemical pathways. It exhibits high membrane permeability and may rapidly diffuse and get reduced and trapped within cells under highly reduced conditions such as hypoxia . This compound uptake also reflects the levels of the biological reductant NAD(P)H, which is associated with hypoxia and mitochondrial dysfunction, and the activity of NAD(P)H-dependent reductive enzymes .
Pharmacokinetics
This compound is orally bioavailable and permeable to the blood-brain barrier . For clinical application, this compound must be manufactured at high concentrations to allow the administration of a therapeutic dose with safe intravenous bolus injection .
Result of Action
This compound reportedly shows an antitumor effect in vivo . It specifically inhibits the action of peroxynitrite on Cu,Zn superoxide dismutase (SOD1) and subsequent nitration of cellular proteins . In a mouse model of amyotrophic lateral sclerosis (ALS), this compound significantly delayed the onset of disease and prolonged lifespan .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of hypoxia in the tumor microenvironment . Hypoxia plays an important role in tumor prognosis and promotes the malignant characteristics of cancer cells . Therefore, the efficacy and stability of this compound are likely to be influenced by the degree of hypoxia in the tumor environment .
Future Directions
Biochemical Analysis
Biochemical Properties
Cu(II)astm interacts with various enzymes, proteins, and other biomolecules. It is considered a marker of the cellular response to tumor hypoxia, including the intracellular over-reduced status . This compound uptake also reflects the levels of the biological reductant NAD(P)H, which is associated with hypoxia and mitochondrial dysfunction, and the activity of NAD(P)H-dependent reductive enzymes .
Cellular Effects
This compound influences cell function by targeting hypoxic regions in tumors . It affects cell signaling pathways, gene expression, and cellular metabolism. The expression of hypoxia-inducible factor-1α (HIF-1α) in malignant tumors promotes angiogenesis via induction of the expression of vascular endothelial growth factor .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It gets reduced and trapped within cells under highly reduced conditions such as hypoxia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For clinical application, this compound must be manufactured at high concentrations to allow the administration of a therapeutic dose with safe intravenous bolus injection .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cu(II)ATSM is typically synthesized through the reaction of copper(II) salts with diacetyl-bis(N4-methylthiosemicarbazone) ligands. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The resulting complex is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for Cu(II)ATSM are not extensively documented, the synthesis generally involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include automated systems for precise control of reaction parameters and purification steps to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Cu(II)ATSM undergoes various chemical reactions, including:
Reduction: In hypoxic conditions, Cu(II) is reduced to Cu(I), which is then trapped within cells.
Complexation: Cu(II)ATSM forms stable complexes with various ligands, enhancing its solubility and bioavailability.
Common Reagents and Conditions:
Reducing Agents: Ascorbate is commonly used to maintain the required cuprous oxidation state during reactions.
Major Products:
Cu(I) Complexes: Formed under reducing conditions, these complexes are crucial for the compound’s biological activity.
Stable Ligand Complexes: These enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Copper(II)-diacetyl-bis(N4-ethylthiosemicarbazone) (Cu(II)ETSM): Similar in structure but with different ligand modifications.
Copper(II)-diacetyl-bis(N4-phenylthiosemicarbazone) (Cu(II)PTSM): Another variant with phenyl groups instead of methyl groups.
Uniqueness: Cu(II)ATSM is unique due to its high membrane permeability and low redox potential, which allows it to effectively target hypoxic cells. Its ability to act as both a diagnostic and therapeutic agent sets it apart from other similar compounds .
Properties
IUPAC Name |
copper;N'-methyl-N-[(E)-[(3E)-3-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHDKYTVDCRMOE-JPAPVDFESA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=NC)[S-])C(=NNC(=NC)[S-])C.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=NC)[S-])/C(=N/NC(=NC)[S-])/C.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14CuN6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68341-09-3 | |
Record name | Cu(II)astm | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068341093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper(II) dithiosemicarbazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16963 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATSM COPPER (II) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YDK1H9L3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.